molecular formula C10H9IO B1312611 8-Iodo-1-tetralone CAS No. 651735-61-4

8-Iodo-1-tetralone

Cat. No.: B1312611
CAS No.: 651735-61-4
M. Wt: 272.08 g/mol
InChI Key: NNLDWWGXUOHAJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Iodo-1-tetralone is an organic compound with the molecular formula C10H9IO. It is a derivative of tetralone, where an iodine atom is substituted at the 8th position of the tetralone ring.

Preparation Methods

The synthesis of 8-Iodo-1-tetralone can be achieved through several methods. One common approach involves the α-iodination of tetralone derivatives. For instance, the selective α-iodination of ketones and 1,3-dicarbonyl compounds can be accomplished using elemental iodine and Oxone as a catalyst. This reaction is typically carried out in a solvent-free environment by grinding the reactants in a mortar . Another method involves the transformation of 5-methoxy-1-tetralone into 8-methoxy-1-tetralone, followed by iodination .

Chemical Reactions Analysis

8-Iodo-1-tetralone undergoes various chemical reactions, including:

    Oxidation: This reaction can convert this compound into corresponding quinones or other oxidized products.

    Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.

    Substitution: The iodine atom in this compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like chromic anhydride, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 8-Iodo-1-tetralone and its derivatives involves interactions with specific molecular targets and pathways. For instance, as a monoamine oxidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of neurotransmitters like serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, which is beneficial in treating conditions like depression and Parkinson’s disease . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

8-Iodo-1-tetralone can be compared with other similar compounds such as:

The uniqueness of this compound lies in its iodine substitution, which imparts distinct reactivity and potential biological activities compared to its analogs.

Properties

IUPAC Name

8-iodo-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IO/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1,3,5H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLDWWGXUOHAJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)C(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70460273
Record name 8-iodo-1-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70460273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651735-61-4
Record name 8-iodo-1-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70460273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Iodo-1-tetralone
Reactant of Route 2
8-Iodo-1-tetralone
Reactant of Route 3
Reactant of Route 3
8-Iodo-1-tetralone
Reactant of Route 4
Reactant of Route 4
8-Iodo-1-tetralone
Reactant of Route 5
Reactant of Route 5
8-Iodo-1-tetralone
Reactant of Route 6
8-Iodo-1-tetralone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.